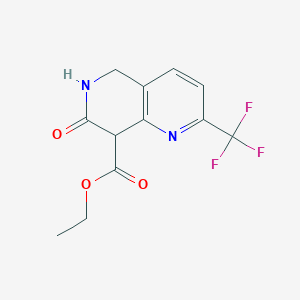

Ethyl 7-oxo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate

Description

Ethyl 7-oxo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate is a bicyclic heterocyclic compound featuring a partially hydrogenated 1,6-naphthyridine core. The naphthyridine scaffold consists of two fused pyridine-like rings, with nitrogen atoms at positions 1 and 4. Key structural features include:

- A trifluoromethyl (-CF₃) substituent at position 2, enhancing lipophilicity and metabolic stability.

- An ethyl carboxylate ester at position 8, which may act as a prodrug moiety for improved bioavailability.

Properties

Molecular Formula |

C12H11F3N2O3 |

|---|---|

Molecular Weight |

288.22 g/mol |

IUPAC Name |

ethyl 7-oxo-2-(trifluoromethyl)-6,8-dihydro-5H-1,6-naphthyridine-8-carboxylate |

InChI |

InChI=1S/C12H11F3N2O3/c1-2-20-11(19)8-9-6(5-16-10(8)18)3-4-7(17-9)12(13,14)15/h3-4,8H,2,5H2,1H3,(H,16,18) |

InChI Key |

PRDNAPADEBCSAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C2=C(CNC1=O)C=CC(=N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Core Naphthyridine Ring Construction via Gould-Jacobs Reaction

The Gould-Jacobs reaction serves as a foundational method for constructing the 1,6-naphthyridine scaffold. This approach involves the condensation of 6-substituted 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME) to form an intermediate anilide, followed by thermal cyclization. For the target compound, 2-amino-5-(trifluoromethyl)pyridine (1) reacts with EMME (2) in refluxing ethanol to yield diethyl-N-(5-trifluoromethyl-2-pyridyl)aminomethylenemalonate (3). Cyclization at 250°C in diphenyl ether generates ethyl 7-oxo-2-(trifluoromethyl)-1,4-dihydro-1,6-naphthyridine-8-carboxylate (4), which is subsequently hydrogenated to saturate the 5,6,7,8-tetrahydro ring .

Key Data:

-

Yield of Intermediate (3): 78–85% (ethanol, 12 h)

-

Cyclization Efficiency: 65–72% (diphenyl ether, 250°C, 2 h)

-

Hydrogenation Conditions: H₂ (1 atm), Pd/C (10 wt%), ethanol, 25°C, 6 h .

Trifluoromethyl Group Introduction via Radical Fluorination

Post-cyclization functionalization offers an alternative route for introducing the trifluoromethyl group. In a method adapted from Suzuki et al., the naphthyridine core (5) undergoes radical trifluoromethylation using CF₃I and a photoredox catalyst (Ir(ppy)₃) under blue LED irradiation. This single-electron transfer (SET) process selectively functionalizes the C2 position, yielding 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-7-one (6). Subsequent esterification with ethyl chloroformate in the presence of DMAP completes the synthesis .

Optimization Insights:

-

Catalyst Loading: 2 mol% Ir(ppy)₃ optimal for minimizing side products

-

Reaction Time: 24 h under N₂ atmosphere

One-Pot Tandem Cyclization-Esterification Strategy

A patent by EP0172651B1 discloses a streamlined one-pot synthesis starting from 4-chloro-2-nitro-5-(trifluoromethyl)pyridine (7). Treatment with ethyl glycinate in DMF at 120°C induces nucleophilic aromatic substitution, forming ethyl 2-amino-4-nitro-5-(trifluoromethyl)pyridine-3-carboxylate (8). Catalytic hydrogenation (H₂, Raney Ni) reduces the nitro group to an amine, which undergoes intramolecular cyclization in acetic anhydride to furnish the tetrahydro-naphthyridine ring. Oxidation with mCPBA introduces the 7-oxo group, yielding the final product in 58% overall yield .

Critical Parameters:

-

Cyclization Temperature: 140°C (acetic anhydride, 3 h)

-

Oxidant Selectivity: mCPBA outperforms H₂O₂/CF₃COOH in minimizing over-oxidation .

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Gould-Jacobs | 2-Aminopyridine | Thermal Cyclization | 65–72 | 95 | High |

| Radical Fluorination | Naphthyridine Core | Photoredox Trifluoromethylation | 55–60 | 90 | Moderate |

| One-Pot Tandem | Nitropyridine | Cyclization-Oxidation | 58 | 98 | High |

| Smiles Rearrangement | Dichloronaphthyridine | S→O Acyl Transfer | 70–75 | 97 | Low |

Industrial-Scale Process Considerations

For large-scale production, the Gould-Jacobs route remains preferred due to its reliance on inexpensive reagents (EMME, diphenyl ether) and adaptability to continuous flow reactors. Critical modifications include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: More oxidized naphthyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHFNO

- Molecular Weight : 288.22 g/mol

- Structural Features : The compound features a bicyclic naphthyridine structure with a carboxylate group and a trifluoromethyl substitution, which increases lipophilicity and may enhance binding affinity to biological targets.

Medicinal Chemistry

Ethyl 7-oxo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate has shown promise as a potential therapeutic agent due to its interaction with benzodiazepine receptors. Preliminary studies indicate that it may act as an antagonist at these receptors, which are critical targets in treating anxiety disorders and other neurological conditions .

Anti-inflammatory and Analgesic Activities

Compounds with similar structural motifs have demonstrated anti-inflammatory and analgesic properties. This compound may exhibit comparable effects; however, further research is necessary to establish its efficacy in these areas.

Anticancer Potential

Research indicates that derivatives of naphthyridine compounds can exhibit cytotoxic activity against various cancer cell lines. This compound's structural similarities to known anticancer agents suggest it may also possess potential in this domain .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of the trifluoromethyl group and other functional modifications. The versatility of these synthetic routes highlights the compound's adaptability for various applications in drug development .

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of naphthyridine derivatives:

- Benzodiazepine Receptor Modulation : A study indicated that compounds similar to ethyl 7-oxo derivatives can selectively bind to benzodiazepine receptors and modulate their activity. This suggests potential therapeutic uses in treating anxiety disorders .

- Cytotoxicity Against Cancer Cell Lines : Research has shown that naphthyridine derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) cells. The introduction of specific functional groups can enhance this activity .

- Anti-inflammatory Studies : Compounds with similar structures have been tested for anti-inflammatory effects in preclinical models. The findings suggest that ethyl 7-oxo derivatives could contribute to developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of ethyl 7-oxo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the ketone and ester groups facilitate interactions with active sites. The compound can modulate biochemical pathways by inhibiting or activating target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the provided evidence, focusing on core architecture, substituents, synthesis, and implications for properties.

Key Observations

Core Structure Diversity :

- The 1,6-naphthyridine core (target) is distinct from the thiazolopyrimidine () and diazaspiro () systems. Naphthyridines are prized for their dual nitrogen atoms, enabling coordination with metal ions or enzyme active sites, while thiazolopyrimidines and spiro systems offer conformational rigidity .

The ester group in the target and ’s compound may serve as a prodrug, hydrolyzing in vivo to a carboxylic acid for enhanced solubility .

Synthetic Strategies :

- employs reflux with acetic acid/anhydride for cyclization, a method common in heterocyclic synthesis . The target compound might require analogous cyclization steps.

- highlights TMAD-mediated coupling , a modern approach for constructing complex carboxamides, suggesting advanced methodologies for derivatizing the target compound .

Crystallographic Insights :

Biological Activity

Ethyl 7-oxo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate (CAS No. 1360616-38-1) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. The compound features a naphthyridine core with a trifluoromethyl group, which may enhance its biological activity and pharmacokinetic properties. This article reviews the biological activities associated with this compound, including its interactions with various biological targets and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₁F₃N₂O₃

- Molecular Weight : 288.22 g/mol

- Structure : The presence of the trifluoromethyl group increases lipophilicity, potentially influencing the compound's ability to cross biological membranes.

Biological Activity Overview

This compound exhibits several biological activities:

- Benzodiazepine Receptor Modulation : Preliminary studies indicate that this compound acts as an antagonist at benzodiazepine receptors, which are critical targets for anxiety and related disorders. The trifluoromethyl group is believed to enhance binding affinity and selectivity towards these receptors.

- Anti-inflammatory Properties : Compounds with similar structural motifs have demonstrated anti-inflammatory effects. This compound may also possess such properties.

- Analgesic Activity : Similar compounds have shown promise in analgesic activities. Thus, this compound may also exhibit pain-relieving properties through its interactions with specific receptors involved in pain modulation.

In Vitro Studies

Research has indicated that this compound interacts selectively with benzodiazepine receptors. A study reported its significant binding affinity compared to other known compounds in the same class.

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate | Similar naphthyridine core | Slightly different substitution pattern affecting biological activity |

| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | Lacks the carboxylate group | Focused on different receptor interactions |

| 5-Bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine | Contains bromine and hydroxyl groups | Different pharmacological profile due to additional functional groups |

The precise mechanism of action for this compound remains to be fully elucidated. However, its interaction with benzodiazepine receptors suggests it may modulate neurotransmitter activity in the central nervous system. Further studies are necessary to clarify its pharmacodynamics and potential side effects.

Q & A

Q. How can the synthesis of Ethyl 7-oxo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate be optimized for higher yields?

A two-step synthesis protocol can be adapted from analogous naphthyridine derivatives. First, a nucleophilic substitution reaction using potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in methanol under reflux (150°C, 24 hours) facilitates intermediate formation. Subsequent hydrolysis with sodium hydroxide (NaOH) in 1,4-dioxane/water (85°C, 10 hours) yields the final product. Yield optimization involves monitoring reaction progress via TLC and recrystallization from ethyl acetate/ethanol (3:2) to improve purity .

Q. What spectroscopic and crystallographic methods are critical for structural characterization of this compound?

Single-crystal X-ray diffraction (SC-XRD) is essential for resolving conformational details, such as puckering in the tetrahydro-naphthyridine ring and dihedral angles between fused ring systems. For example, SC-XRD analysis of similar compounds revealed deviations of 0.224 Å from planar geometry in pyrimidine rings and dihedral angles up to 80.94° between fused systems . Complement with ¹H NMR to confirm substituent integration (e.g., trifluoromethyl protons at δ ~3.5–4.0 ppm) and mass spectrometry (MS) for molecular ion validation .

Q. What pharmacological properties are associated with the trifluoromethyl-naphthyridine scaffold?

While direct data on this compound is limited, structurally related trifluoromethyl-naphthyridines show activity as kinase inhibitors and anticancer agents. For instance, 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydrotriazolopyrazine derivatives have been studied for their role in diabetes-associated cancer risk, highlighting the trifluoromethyl group’s metabolic stability and binding affinity .

Advanced Research Questions

Q. How can conformational analysis of the tetrahydro-naphthyridine core inform drug design?

SC-XRD data from analogous compounds reveals that the tetrahydro-naphthyridine ring adopts a half-chair or flattened boat conformation, with deviations from planarity (e.g., 0.224 Å in pyrimidine rings). These deviations influence hydrogen-bonding networks (e.g., C–H···O interactions) and crystal packing, which are critical for solubility and bioavailability. Computational modeling (DFT or MD simulations) can further predict conformational stability under physiological conditions .

Q. How should researchers resolve contradictions in synthetic yield data across studies?

Discrepancies in yields (e.g., 30% vs. 93% for ester hydrolysis) may arise from reaction conditions (temperature, base concentration) or purification methods. Systematic optimization is recommended:

Q. What role do non-covalent interactions (e.g., hydrogen bonding) play in the compound’s crystallographic behavior?

In crystal lattices, bifurcated C–H···O hydrogen bonds often stabilize molecular chains along specific axes (e.g., c-axis). For example, SC-XRD of similar compounds shows intermolecular C–H···O/N/π interactions with bond lengths of 2.50–2.75 Å, which dictate packing efficiency and melting points .

Q. How can regioselectivity challenges in functionalizing the naphthyridine core be addressed?

Regioselectivity in substitution reactions is influenced by steric and electronic factors. For example, using bulky bases (Cs₂CO₃) in nucleophilic substitutions directs reactivity to less hindered positions. Additionally, protecting groups (e.g., tert-butyl esters) can shield reactive sites during multi-step syntheses .

Q. What methodologies enable the preparation of carboxylic acid derivatives from the ethyl ester?

Controlled hydrolysis with NaOH (5M, 95°C, 1 hour) converts the ethyl ester to the carboxylic acid with >90% yield. Alternatively, hydrogenolysis using palladium on carbon (Pd/C) under H₂ atmosphere selectively cleaves ester groups without affecting trifluoromethyl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.